molecular formula C14H13ClF3N B13482053 (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride

(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13482053
M. Wt: 287.71 g/mol
InChI Key: XLAKIVXDOPLDSD-BTQNPOSSSA-N
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Description

(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a biphenyl moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally and economically attractive method for the direct synthesis of enantiopure amines starting from prochiral ketones . The reaction conditions often include the use of immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates .

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes, leveraging the efficiency and selectivity of transaminases. These methods are preferred due to their sustainability and reduced environmental impact compared to traditional chemical synthesis routes.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted biphenyl compounds, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for transaminase enzymes.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The biphenyl moiety provides structural stability and facilitates binding to target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both trifluoromethyl and biphenyl groups. These structural features confer distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to target proteins, making it a valuable compound in pharmaceutical research and development.

Properties

Molecular Formula

C14H13ClF3N

Molecular Weight

287.71 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C14H12F3N.ClH/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m1./s1

InChI Key

XLAKIVXDOPLDSD-BTQNPOSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N.Cl

Origin of Product

United States

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